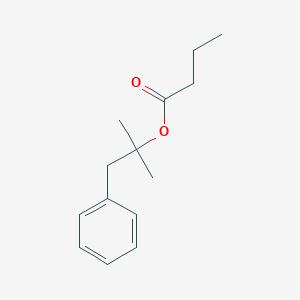

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Description

Properties

IUPAC Name |

(2-methyl-1-phenylpropan-2-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-8-13(15)16-14(2,3)11-12-9-6-5-7-10-12/h5-7,9-10H,4,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSGYHAHMQLYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038830 | |

| Record name | alpha,alpha-Dimethylphenethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Mild, herbaceous, fruity aroma | |

| Record name | Butanoic acid, 1,1-dimethyl-2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha-Dimethylphenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

253.00 to 255.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-1-phenyl-2-propanyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in mineral oil and most fixed oils; insoluble in water and propylene glycol, Soluble (in ethanol) | |

| Record name | alpha,alpha-Dimethylphenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.971 | |

| Record name | alpha,alpha-Dimethylphenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10094-34-5 | |

| Record name | Dimethylbenzylcarbinyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl benzyl carbinyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1,1-dimethyl-2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha-Dimethylphenethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-dimethylphenethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BENZYL CARBINYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0C60547R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1-phenyl-2-propanyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is typically synthesized through the esterification of butanoic acid with 1,1-dimethyl-2-phenylethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions .

Industrial Production Methods

In industrial settings, the esterification process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.

Reduction: Reduction of the ester can yield alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Butanoic acid and 1,1-dimethyl-2-phenylethanol.

Oxidation: Carboxylic acids and alcohols.

Reduction: Alcohols.

Scientific Research Applications

Organic Synthesis

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Esterification Reactions: Can be used to synthesize other esters.

- Hydrolysis: Converts back to butanoic acid and 1,1-dimethyl-2-phenylethanol under acidic or basic conditions.

- Oxidation and Reduction: Can be oxidized to carboxylic acids or reduced to alcohols .

Biological Studies

This compound has been investigated for potential biological activities:

- Fragrance Industry: Due to its pleasant aroma, it is extensively used in perfumes and flavorings. Studies have shown that it interacts with olfactory receptors, making it valuable for sensory research .

- Toxicology Assessments: Reviews have been conducted evaluating its safety when used as a fragrance ingredient. These assessments include acute toxicity and skin irritation studies, indicating its relatively safe profile for consumer products .

Pharmaceutical Research

Butanoic acid derivatives are explored for their therapeutic properties:

- Drug Synthesis Precursors: The compound may serve as an intermediate in the synthesis of pharmaceutical agents due to its reactivity and structural characteristics .

- Investigations into Metabolic Pathways: Research on metabolic pathways involving this ester can provide insights into its biological significance and potential therapeutic applications .

Industrial Applications

The compound is widely utilized in the fragrance and flavor industry:

- Flavoring Agent: It is used as a food additive due to its flavor profile.

- Cleaning Products: Incorporated into formulations for its pleasant scent and functional properties .

Case Study 1: Fragrance Development

A study conducted by Belsito et al. (2012) reviewed the safety of various fragrance materials including butanoic acid esters. The findings indicated that these compounds are generally safe for use in consumer products when used within regulatory limits.

Case Study 2: Synthesis of Novel Esters

Research published in organic chemistry journals highlighted the use of butanoic acid derivatives in synthesizing novel esters with enhanced sensory properties. These studies demonstrated the compound's utility in developing new fragrances that meet market demands.

Mechanism of Action

The mechanism of action of butanoic acid, 1,1-dimethyl-2-phenylethyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand binding to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Esters with Phenylethyl Substituents

- Butanoic Acid, 2-Phenylethyl Ester (Phenyl Ethyl Butanoate; CAS: 103-52-6) Molecular Formula: C₁₂H₁₆O₂; Molecular Weight: 192.25 g/mol . Unlike the target compound, it lacks the dimethyl substitution, resulting in a simpler structure. Exhibits a sweet, fruity odor and is used in perfumery. Its RI on non-polar columns is 1441 , slightly lower than the target compound’s RI of 1475, indicating higher volatility due to reduced branching .

Esters with Varying Alkyl Chain Lengths

- Butanoic Acid, Hexyl Ester (CAS: 2639-63-6) and Butanoic Acid, Octyl Ester (CAS: 109-15-9) These esters feature longer alkyl chains (hexyl and octyl) instead of the phenylethyl group. Both are noted for sweetness-enhancing properties in food applications . However, their molecular weights (172.27 g/mol and 200.32 g/mol, respectively) and polarities differ significantly from the target compound, reducing their utility in fragrance formulations.

Substituted Butanoic Acid Esters

- Butanoic Acid, 3-Methyl-, Ethyl Ester (CAS: 108-64-5) Molecular Formula: C₇H₁₄O₂; Molecular Weight: 130.18 g/mol. A shorter-chain ester with a methyl branch at the third carbon. It is prevalent in apple volatiles and contributes to sweet, apple-like aromas . Its lower molecular weight and linear structure result in higher volatility (RI: ~980–1050) compared to the target compound .

- Butanoic Acid, 2-Methyl-, Pentyl Ester (CAS: 60415-61-4) Found in apple cultivars, this ester clusters with other medium-chain esters in hierarchical analyses. It shows an increasing concentration during fruit ripening, unlike the target compound, which is more stable in fragrance matrices .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Butanoic Acid Esters

*Estimated based on homologous series.

Retention Behavior

- The target compound’s higher RI (1475) compared to phenyl ethyl butanoate (1441) and linear esters (e.g., hexyl ester, ~1300) underscores the impact of branching and aromatic substitution on chromatographic retention .

- In plum fruit analyses, the target compound co-elutes with terpenoids like Germacrene D (RI: 1.074 normalized), suggesting overlapping volatility profiles in natural matrices .

Functional Differences

- Fragrance vs. Flavor: The target compound’s complex structure enhances its stability in cosmetic formulations, whereas simpler esters (e.g., ethyl butanoate) are more volatile and suited for short-lived flavor applications .

- Biological Activity : Medium-chain esters (hexyl, octyl) enhance sweetness in fruits , while the target compound’s role in antifungal formulations (e.g., Azotobacter species) is less documented but plausible given its structural rigidity .

Biological Activity

Overview

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (CAS Number: 10094-34-5) is an organic compound that belongs to the class of esters. It is synthesized through the esterification of butanoic acid with 1,1-dimethyl-2-phenylethanol. This compound is notable for its applications in the fragrance industry due to its pleasant floral aroma and its potential biological activities.

- Molecular Formula: C₁₄H₂₀O₂

- Molecular Weight: 220.3074 g/mol

- IUPAC Name: this compound

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic properties and interactions with biological systems.

This compound is believed to interact with olfactory receptors, influencing sensory perception and possibly affecting mood and behavior. The pleasant aroma suggests potential applications in aromatherapy and mood enhancement.

Toxicological Profile

A review of toxicological data indicates that this compound exhibits low acute toxicity. Studies have shown it to be non-irritating to skin and eyes at typical exposure levels. Furthermore, it does not demonstrate mutagenic properties in standard bacterial assays .

Case Studies

- Fragrance Material Review : A comprehensive review evaluated the safety of this compound as a fragrance ingredient. It highlighted that at current exposure levels, there are no significant safety concerns regarding irritation or sensitization .

- Dermatological Assessment : In dermatological studies, the compound was assessed for skin absorption and irritation potential. The findings suggested minimal risk for adverse effects when used in cosmetic formulations .

- Biological Interactions : Research also indicated that butanoic acid esters can exhibit bioactive properties, potentially influencing various biochemical pathways in living organisms .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | C₁₄H₂₀O₂ | Fragrance, Low toxicity | Low |

| Butanoic acid | C₄H₈O₂ | Metabolic intermediate | Moderate |

| Ethyl butyrate | C₆H₁₂O₂ | Fragrance | Low |

Applications in Industry

This compound is widely utilized in:

- Fragrance Industry : As a key ingredient in perfumes and scented products due to its appealing scent profile.

- Food Industry : Occasionally used as a flavoring agent.

Q & A

Basic Research Questions

Q. How can Butanoic acid, 1,1-dimethyl-2-phenylethyl ester be reliably identified in complex mixtures such as biological or environmental samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-1 or BPX-5) for separation. Compare retention indices (e.g., 1487–1488 ) and mass spectra against reference libraries. For biological matrices like skin surface chemicals, employ sorptive extraction techniques (e.g., headspace solid-phase microextraction) followed by GC-MS to minimize interference .

Q. What synthetic routes are available for producing this compound?

- Methodology : The ester can be synthesized via acid-catalyzed esterification between 1,1-dimethyl-2-phenylethanol and butanoic acid. Alternatively, transesterification using methyl butanoate and the corresponding alcohol under reflux with a catalyst (e.g., sulfuric acid) is feasible. Purity should be verified via nuclear magnetic resonance (NMR) and high-resolution MS .

Q. How does the structural configuration of this ester influence its stability in formulations or environmental conditions?

- Methodology : Assess stability using accelerated aging studies under varying pH, temperature, and UV exposure. Monitor degradation via GC-MS and Fourier-transform infrared spectroscopy (FTIR). The branched alkyl chain and aromatic phenyl group enhance steric hindrance, reducing hydrolysis rates compared to linear esters .

Q. What analytical challenges arise when quantifying this compound in multicomponent fragrance systems?

- Methodology : Overlapping peaks in GC can be resolved using comprehensive two-dimensional GC (GC×GC) with time-of-flight MS. Quantify using internal standards (e.g., deuterated analogs) to correct for matrix effects. Retention time locking (RTL) improves reproducibility across instruments .

Advanced Research Questions

Q. How can chiral separation of this compound isomers be achieved, and what are the implications for bioactivity studies?

- Methodology : Use chiral stationary phases (e.g., cyclodextrin derivatives) in GC or HPLC. Compare enantiomeric ratios in synthetic vs. natural sources (e.g., plant extracts). Bioactivity assays (e.g., antimicrobial or receptor-binding studies) can reveal stereospecific effects, as seen in related esters .

Q. What are the primary degradation products of this ester under oxidative conditions, and how do they impact environmental toxicity?

- Methodology : Simulate oxidative degradation using ozone or UV/H₂O₂ systems. Identify products via LC-QTOF-MS and computational tools (e.g., EPA’s CompTox Dashboard). Ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition) assess the hazard potential of degradation byproducts .

Q. How does the ester interact with human skin microbiota, and what role does it play in volatile organic compound (VOC) profiles?

- Methodology : Conduct in vitro microbial metabolism assays using skin commensals (e.g., Staphylococcus epidermidis). Track VOC emissions via proton-transfer-reaction MS (PTR-MS). Compare results with in vivo skin swab analyses to validate microbial transformation pathways .

Q. What contradictions exist in reported retention indices (RI) for this ester across databases, and how can they be resolved?

- Methodology : Compile RI values from multiple sources (e.g., NIST Chemistry WebBook, Adams’ Essential Oil Components) . Discrepancies may arise from column phase differences (polar vs. non-polar). Standardize measurements using reference alkane mixtures and cross-validate with Kovats indices .

Q. Can computational models predict the sensory properties (e.g., odor thresholds) of this compound based on its molecular descriptors?

- Methodology : Apply quantitative structure-odor relationship (QSOR) models using parameters like molecular weight, logP, and topological polar surface area. Validate predictions via GC-olfactometry (GC-O) with trained panelists .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.